(E)-N-benzyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylacetamide
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Overview
Description
“(E)-N-benzyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylacetamide” is a chemical compound that is a derivative of rhodanine (2-thionthiazolidin-4-one) and thiophene . These derivatives are known to possess a wide spectrum of biological activity, including antimicrobial, antituberculosis, antiviral, antidiabetic, anti-inflammatory, antineoplastic, anticonvulsant, and other activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, resulting in the formation of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones . The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . This results in the formation of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones .Scientific Research Applications
- The synthesized compound demonstrates pronounced antinociceptive activity. Antinociceptives are substances that reduce sensitivity to pain, making them valuable in pain management and analgesic research .
- Researchers can explore its cytotoxicity, apoptosis-inducing properties, and potential as a chemotherapeutic agent .
Antinociceptive Activity
Antitumor and Anticancer Research
Bioinformatics and Drug Design
Future Directions
properties
IUPAC Name |
N-benzyl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S3/c26-21(16-25-22(27)20(30-23(25)28)14-19-12-7-13-29-19)24(18-10-5-2-6-11-18)15-17-8-3-1-4-9-17/h1-14H,15-16H2/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLCHOVVCBMUTO-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylacetamide |
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